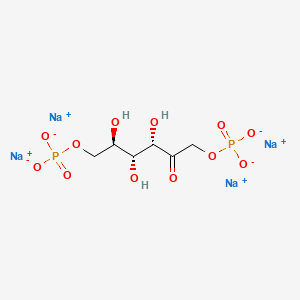

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Overview

Description

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is a common metabolic sugar. It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It is also an allosteric activator of enzymes such as pyruvate kinase .

Synthesis Analysis

Fructose-1,6-biphosphate (F1,6P) is a glycolytic intermediate produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase .Molecular Structure Analysis

The molecular formula of “D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is C6H14O12P2 . The molecular weight is 340.12 .Chemical Reactions Analysis

In the glycolytic pathway, Fructose-1,6-biphosphate (F1,6P) is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” has a melting point of 72–74°C and a predicted boiling point of 819.8±75.0 °C . Its predicted density is 2.007±0.06 g/cm3 . It is slightly soluble in methanol and water .Scientific Research Applications

Allosteric Activation of Enzymes

This compound serves as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L- (+)-lactate dehydrogenase . Allosteric activators bind to an enzyme at a site other than the active site, inducing a conformational change that increases enzyme activity .

Inhibition of Acetate Kinase

It acts as an inhibitor for acetate kinase , an enzyme that catalyzes the conversion of acetate to acetyl-CoA, a key step in metabolic pathways .

Characterization of Enzymes

It is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase , which play crucial roles in glycolysis and gluconeogenesis, respectively .

Metabolic Pathways Precursor

D-Fructose 1,6-bisphosphate is a precursor in metabolic pathways, specifically in glycolysis where it precedes the formation of 3-phosphoglycerate and dihydroxyacetone phosphate .

Neuroprotection in Brain Injury

Research has explored its use as a neuroprotective agent for brain injuries. It’s being studied for its potential to protect nerve cells from damage or death following an injury .

Adjuvant Treatment for Acute Poisoning

This compound can accelerate alcohol metabolism and has been considered for use in the adjuvant treatment of acute poisoning .

Heat Supplement in Diabetes

Fructose compounds can be used to supplement heat in individuals with diabetes, providing an energy source that does not rely on insulin for cellular uptake .

Treatment of Acute Alcohol Poisoning

Due to its ability to accelerate ethanol metabolism, it may be used in treating acute alcohol poisoning .

Future Directions

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is being studied as a neuroprotectant for brain injuries . It is essential for glycolysis to occur efficiently and links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .

properties

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-GNWSQLALSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

428.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

CAS RN |

23784-19-2, 38099-82-0 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)